2-Methylisothiazolidine 1,1-dioxide

Descripción general

Descripción

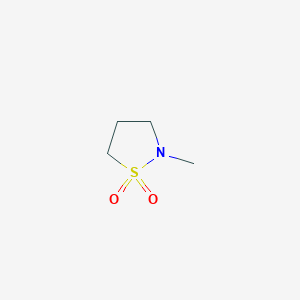

2-Methylisothiazolidine 1,1-dioxide is a heterocyclic compound with the molecular formula C₄H₉NO₂SThe compound is characterized by a five-membered ring containing nitrogen, sulfur, and oxygen atoms, which contribute to its distinctive chemical behavior .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisothiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylthioamide with hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, ensuring high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The product is then purified using standard techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Biocidal Applications

Methylisothiazolinone is widely recognized for its antimicrobial properties , making it a popular choice as a biocide in various industries. Its efficacy against bacteria, fungi, and algae positions it as a critical component in:

- Water Treatment : MI is used to control microbial growth and biofouling in industrial water systems, including cooling towers and oil extraction systems .

- Preservatives : It serves as a preservative in personal care products, paints, and adhesives to prevent microbial contamination .

Table 1: Minimum Inhibitory Concentration (MIC) of Methylisothiazolinone

| Microorganism | MIC (µg/mL) |

|---|---|

| Schizosaccharomyces pombe | 245 |

| Escherichia coli | 41 |

This table illustrates MI's varying effectiveness against different microorganisms. Notably, MI exhibits higher MIC values compared to other isothiazolinones like methylchloroisothiazolinone (MCI), which has lower MIC values for the same organisms .

Cosmetic and Personal Care Products

In the cosmetic industry, MI is frequently utilized due to its ability to inhibit microbial growth in formulations that are prone to contamination. It is commonly found in:

- Shampoos and Conditioners : MI helps maintain product integrity by preventing bacterial and fungal growth.

- Skin Care Products : Its inclusion helps extend the shelf life of creams and lotions .

Case Study: Safety Assessment in Cosmetics

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) revealed that while MI is effective as a preservative, it poses risks for allergic reactions and sensitization. As a result, recommendations were made to limit its concentration in leave-on products .

Industrial Applications

MI's applications extend into various industrial sectors where its antifouling properties are essential:

- Wood Preservation : Used to protect wood products from decay caused by fungi and insects.

- Pulp and Paper Industry : Acts as a biocide in water systems to prevent microbial contamination during production processes .

Environmental Science

Research indicates that MI can have ecological impacts due to its toxicity to aquatic organisms. Studies have shown that it can disrupt aquatic ecosystems when released into waterways. Thus, understanding its environmental footprint is crucial for sustainable usage practices .

Table 2: Toxicity Data of Methylisothiazolinone

| Organism Type | Toxicity Level (LC50/EC50) |

|---|---|

| Fish | 0.5 mg/L |

| Algae | 0.2 mg/L |

This table summarizes toxicity levels observed in various organisms, underscoring the need for careful management of MI usage in industrial applications .

Regulatory Considerations

Due to its potential for causing allergic reactions and environmental concerns, regulatory bodies have established guidelines for the safe use of MI. The European Union has classified MI under specific regulations concerning biocides and cosmetic ingredients, necessitating thorough risk assessments before market approval .

Mecanismo De Acción

The mechanism of action of 2-Methylisothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. It may also interact with cellular membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-Allyl-4-Methylisothiazolidine 1,1-dioxide: Similar in structure but with an allyl group, leading to different chemical properties and applications.

Benzisothiazolinone 1-dioxide: Contains a benzene ring, making it structurally distinct and used in different applications.

Uniqueness: 2-Methylisothiazolidine 1,1-dioxide is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinctive chemical reactivity and potential for diverse applications in various fields of research .

Actividad Biológica

2-Methylisothiazolidine 1,1-dioxide (MIT) is a heterocyclic compound known for its diverse biological activities, particularly in antimicrobial and preservative applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₄H₇N₃O₂S

- Molecular Weight : 145.18 g/mol

- IUPAC Name : 2-Methyl-1,2-thiazolidine 1,1-dioxide

The compound features a thiazolidine ring with a methyl group and a dioxide functionality, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

MIT has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacteria and fungi. The compound is commonly used as a preservative in cosmetic formulations due to its ability to inhibit microbial growth.

- Bacterial Activity : Studies have shown that MIT is effective against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.

- Fungal Activity : MIT demonstrates antifungal properties, particularly against common pathogens such as Candida albicans and Aspergillus niger.

The antimicrobial action of MIT is primarily attributed to its ability to form reactive oxygen species (ROS) upon interaction with cellular components. This oxidative stress leads to damage of proteins, lipids, and nucleic acids within microbial cells, ultimately resulting in cell death.

Safety and Toxicology

While MIT is effective as a biocide, concerns regarding its safety profile have emerged. Research indicates potential sensitization reactions in humans, particularly when used in high concentrations in leave-on cosmetic products.

- Sensitization Potential : Clinical studies have reported cases of allergic reactions associated with MIT exposure. Regulatory bodies recommend limiting its concentration in cosmetic formulations to mitigate risks.

- Genotoxicity : Some studies have raised concerns about the genotoxic potential of MIT. However, the evidence remains inconclusive, necessitating further investigation into its long-term effects on human health.

Case Study 1: Efficacy in Cosmetic Formulations

A study evaluated the efficacy of MIT as a preservative in cosmetic products. Results indicated that formulations containing MIT at concentrations below 0.0015% effectively inhibited microbial growth without causing significant skin irritation or sensitization among participants .

Case Study 2: Antimicrobial Testing

In a laboratory setting, MIT was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 0.05% for certain strains, demonstrating its potency as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, antifungal |

| Methylisothiazolinone | Structure | Stronger antibacterial properties |

| Methylchloroisothiazolinone | Structure | Similar activity but higher sensitization risk |

Propiedades

IUPAC Name |

2-methyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-5-3-2-4-8(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUJLVPQFOPIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574718 | |

| Record name | 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83634-83-7 | |

| Record name | 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.